molecular formula C16H13FN2O2S B5812509 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide

Número de catálogo B5812509
Peso molecular: 316.4 g/mol
Clave InChI: PTCLYAYPZAXMMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that is involved in the regulation of protein degradation, cell migration, and immune response.

Mecanismo De Acción

The selective inhibition of HDAC6 by N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to the accumulation of acetylated alpha-tubulin, a cytoskeletal protein that is involved in cell migration and intracellular transport. The accumulation of acetylated alpha-tubulin leads to the disruption of the microtubule network and the inhibition of cell migration and invasion (Hideshima et al., 2016). In addition, HDAC6 inhibition by this compound leads to the activation of the heat shock response pathway, which is involved in protein quality control and stress response (Kovacs et al., 2014).
Biochemical and Physiological Effects
In addition to its effects on cell migration and stress response, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes (Hideshima et al., 2016). This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of neuroinflammation, possibly through the inhibition of NF-kappaB signaling (Bali et al., 2016; Zhang et al., 2018).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide is its selectivity for HDAC6, which allows for more specific targeting of the HDAC pathway compared to non-selective HDAC inhibitors. Another advantage is its oral bioavailability, which allows for convenient administration in animal models and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings (Kovacs et al., 2014).

Direcciones Futuras

There are several potential future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide. One direction is the exploration of its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of this compound may lead to improved therapeutic efficacy and reduced side effects (Kovacs et al., 2014).
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. Its selective inhibition of HDAC6 leads to a variety of biochemical and physiological effects, including the inhibition of cell migration, induction of apoptosis, and reduction of inflammation. While there are some limitations to its use, there are also several potential future directions for its research and development.

Métodos De Síntesis

The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 4-acetylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by chromatography and recrystallization. The synthesis method has been described in detail in a patent application by Acetylon Pharmaceuticals, the company that developed this compound (US20120071443A1).

Aplicaciones Científicas De Investigación

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in multiple myeloma and lymphoma cell lines (Hideshima et al., 2016). This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis (Bali et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer immunotherapy (Wang et al., 2018).

Propiedades

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCLYAYPZAXMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.